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Compound of Interest

Compound Name: cis-1,2-Cyclohexanediol

Cat. No.: B155557

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-1,2-
cyclohexanediol, a key organic compound with applications in chemical synthesis and
materials science. This document presents its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition, to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for cis-1,2-cyclohexanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for cis-1,2-cyclohexanediol are presented below.

Table 1: *H NMR Spectroscopic Data for cis-1,2-Cyclohexanediol
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Chemical Shift (8) ppm Multiplicity Assighment
3.35 m H-1, H-2 (methine)

H-3, H-6 (axial & equatorial
1.98-1.26 m

methylene)

H-4, H-5 (axial & equatorial
1.71-1.27 m

methylene)

Solvent: CDCls, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]

Table 2: 13C NMR Spectroscopic Data for cis-1,2-Cyclohexanediol

Chemical Shift (8) ppm Assighment
75.84 C-1,C-2
32.86 C-3,C-6
24.33 C-4,C-5

Solvent: CDCIs, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for cis-1,2-cyclohexanediol are detailed below.

Table 3: IR Spectroscopic Data for cis-1,2-Cyclohexanediol
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Wavenumber (cm~—?) Vibration Type Description
3628 O-H stretch Free hydroxyl group
Intramolecular hydrogen-
3590 O-H stretch
bonded hydroxyl group
2950 - 2870 C-H stretch Methylene and methine groups
1260 - 1050 C-O stretch Carbon-oxygen single bond

Data sourced from a study on the phase transitions of cyclohexanediol isomers.[2] The
presence of a broad band in the O-H stretching region is characteristic of alcohols.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The key mass spectral data for cis-1,2-cyclohexanediol are presented below.

Table 4: Mass Spectrometry (GC-MS) Data for cis-1,2-Cyclohexanediol

m/z Relative Intensity (%) Assighment
70 99.99 [CaHsO]*

55 63.00 [CaH7]*

41 62.10 [CsHs]*

42 59.80 [C3He]*

69 44.30 [CaHsO]*

lonization method: Electron lonization (El). Data sourced from PubChem CID 92903.[5] The
molecular ion peak [M]* at m/z 116 is often weak or absent in the electron ionization mass

spectra of cyclohexanediols.[6]

Experimental Protocols
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The following are general experimental protocols for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

e Accurately weigh 5-10 mg of cis-1,2-cyclohexanediol for *H NMR and 20-50 mg for 13C
NMR experiments.[7]

e Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCIs), in an NMR tube.

[7]

1H NMR Spectroscopy:

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[7]

Acquire the spectrum using a standard single-pulse experiment.[7]

Set the spectral width to approximately 12-16 ppm and the acquisition time to 2-4 seconds.

[7]

Apply a Fourier transform to the free induction decay (FID) and phase the resulting
spectrum.[7]

13C NMR Spectroscopy:

Tune the carbon channel and shim the spectrometer.[7]

Use a standard proton-decoupled 13C experiment.[7]

Set the spectral width to around 200-240 ppm and the acquisition time to 1-2 seconds.[7]

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

o For a liquid sample, place a small drop directly onto the diamond crystal of an attenuated
total reflectance (ATR) accessory.[8]
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e For a solid sample, a small amount of the powder is placed on the crystal and pressure is
applied.[8]

» Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and
pressing it into a disk.[5]

e The infrared spectrum is collected by passing a beam of infrared light through the sample
and recording the transmitted light.[9]

Mass Spectrometry (GC-MS)

o Dissolve a small amount of the cis-1,2-cyclohexanediol sample in a volatile organic solvent
like dichloromethane or methanol.[10]

* Inject the sample into the gas chromatograph (GC), where it is vaporized and separated
based on its boiling point and interaction with the column stationary phase.[10]

e The separated components then enter the mass spectrometer.

 In the mass spectrometer, the molecules are ionized, typically by electron impact (El),
causing fragmentation.[11]

e The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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